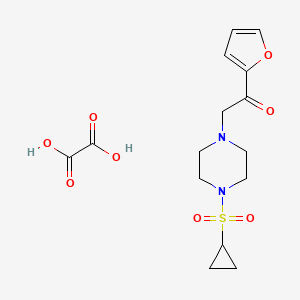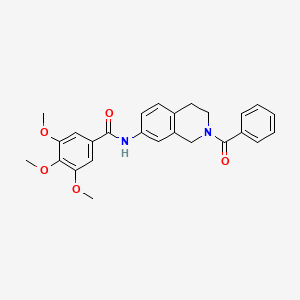![molecular formula C16H13N3 B2879187 6-Ethyl[1,3]benzimidazo[1,2-c]quinazoline CAS No. 238420-46-7](/img/structure/B2879187.png)
6-Ethyl[1,3]benzimidazo[1,2-c]quinazoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-Ethyl[1,3]benzimidazo[1,2-c]quinazoline is a heterocyclic compound with a fused ring structure.
作用机制
Target of Action
6-Ethyl[1,3]benzimidazo[1,2-c]quinazoline is a derivative of quinazoline, a class of compounds known to inhibit chromatin-associated proteins in histones . These proteins play a crucial role in gene expression and DNA repair. Quinazoline derivatives have been found to inhibit histone methyltransferase (G9a) and G9a-like protein (GLP) . They also target histone deacetylases (HDACs) Zn 2± dependent and kinase receptors .
Mode of Action
The compound interacts with its targets by binding to the active sites of these proteins, thereby inhibiting their function . This interaction leads to changes in the chromatin structure, affecting gene expression and potentially leading to cell death in certain types of cells .
Biochemical Pathways
The inhibition of histone methyltransferase and histone deacetylases affects the methylation and acetylation status of histones . These modifications are key regulators of gene expression, and their disruption can lead to changes in the expression of genes involved in cell growth and survival
Pharmacokinetics
Quinazoline derivatives are generally known for their broad spectrum of pharmacological activities The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound would significantly impact its bioavailability and therapeutic efficacy
Result of Action
The molecular and cellular effects of this compound’s action are likely to be dependent on the specific cell type and the expression of its target proteins. In general, the inhibition of histone modifying enzymes can lead to changes in gene expression, potentially inducing cell death in cancer cells .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Ethyl[1,3]benzimidazo[1,2-c]quinazoline typically involves the condensation of appropriate starting materials under specific reaction conditions. One common method includes the use of a copper-catalyzed Ullmann type C−N coupling followed by intramolecular cross-dehydrogenative coupling reaction . The reaction is carried out in the presence of a base and a suitable solvent, such as ethanol, under reflux conditions .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product .
化学反应分析
Types of Reactions
6-Ethyl[1,3]benzimidazo[1,2-c]quinazoline can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated compounds .
科学研究应用
6-Ethyl[1,3]benzimidazo[1,2-c]quinazoline has several scientific research applications, including:
相似化合物的比较
Similar Compounds
Similar compounds to 6-Ethyl[1,3]benzimidazo[1,2-c]quinazoline include:
Imidazo[1,2-c]quinazoline: Known for its antimicrobial activity.
Benzimidazo[1,2-c]quinazoline: Exhibits similar biological activities and is used in medicinal chemistry.
Indolo[1,2-c]quinazoline: Has potential anticancer properties.
Uniqueness
This compound is unique due to its specific ethyl substitution, which can influence its chemical reactivity and biological activity. This substitution can enhance its binding affinity to molecular targets and improve its pharmacokinetic properties .
属性
IUPAC Name |
6-ethylbenzimidazolo[1,2-c]quinazoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3/c1-2-15-17-12-8-4-3-7-11(12)16-18-13-9-5-6-10-14(13)19(15)16/h3-10H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKUBCDANAQGKKX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC2=CC=CC=C2C3=NC4=CC=CC=C4N13 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)-1H-benzo[d][1,2,3]triazole-5-carboxamide](/img/structure/B2879111.png)
![5-(3-Chlorophenyl)-2-(3,4-dichlorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2879113.png)





![N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3-methylbenzenesulfonamide](/img/structure/B2879121.png)
![3-methyl-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)butanamide](/img/structure/B2879124.png)

![2-((5-(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)-1,3,4-oxadiazol-2-yl)thio)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B2879126.png)
